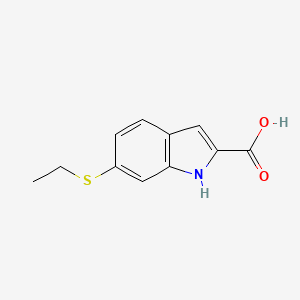

6-(ethylthio)-1H-indole-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would involve identifying the compound’s chemical structure, including its molecular formula and the arrangement of atoms and bonds.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用

1. Electrochemical Copolymerization and Catalysis

6-(Ethylthio)-1H-Indole-2-carboxylic acid and similar compounds, such as indole-6-carboxylic acid (ICA), have been utilized in electrochemical copolymerization processes. In a study, ICA and 3,4-ethylenedioxythiophene (EDOT) were copolymerized on stainless steel electrodes. The resulting poly(indole-6-carboxylic acid-co-3,4-ethylenedioxythiophene) showed promising applications in catalysis, particularly for methanol oxidation, demonstrating its potential in electrocatalyst support materials (Wu et al., 2015).

2. Synthetic Intermediates

Compounds structurally related to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, have been synthesized from 2-ethoxycarbonyl-1H-indole-4-, 6- and 7-methanesulfonic acids. These synthetic intermediates are useful in organic chemistry for various transformations, highlighting the versatility of indole-2-carboxylic acid derivatives (Pete et al., 2006).

3. Oligomerization and Chemical Synthesis

Indole derivatives, including those similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid, have been used in oligomerization reactions with thiols. These reactions yield complex compounds like 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, indicating the potential of these derivatives in creating new molecular structures (Mutulis et al., 2008).

4. Synthesis and Characterization of Derivatives

A series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids were synthesized from 1-Propyl-1H-indole-2-carboxylic acid, a compound structurally similar to 6-(Ethylthio)-1H-Indole-2-carboxylic acid. These derivatives have been characterized and explored for their antibacterial and antifungal activities, demonstrating the biomedical potential of indole-2-carboxylic acid derivatives (Raju et al., 2015).

5. Application in Electrochromic Devices

Indole derivatives like poly(indole-6-carboxylic acid) have been investigated for use in electrochromic devices (ECDs). These materials exhibit fast switching times and high optical contrast, demonstrating the potential of indole derivatives in the development of new electrochromic materials (Nie et al., 2010).

安全和危害

This would involve assessing the compound’s toxicity and any risks associated with its handling and disposal.

未来方向

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or modifications of the compound.

For a specific compound like “6-(ethylthio)-1H-indole-2-carboxylic acid”, you would need to consult scientific literature or databases for information. If the compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information. Please consult with a chemist or a relevant expert for more detailed and specific information.

属性

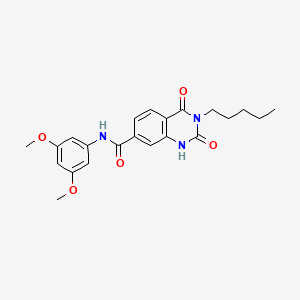

IUPAC Name |

6-ethylsulfanyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQSBIBCZROABS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(ethylthio)-1H-indole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)

![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)

![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)

![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)